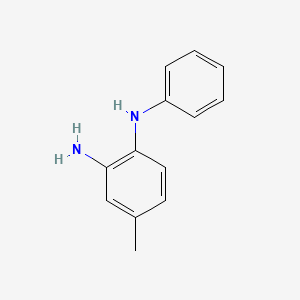

4-Methyl-N1-phenylbenzene-1,2-diamine

Description

4-Methyl-N1-phenylbenzene-1,2-diamine is an aromatic diamine derivative characterized by a benzene ring substituted with a methyl group at the 4-position and a phenyl group at the N1-amino position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and quinoxalines . Its electron-donating methyl group enhances reactivity in condensation reactions, making it favorable for applications in medicinal chemistry and materials science. Structural characterization via NMR and mass spectrometry confirms its identity, with purity often validated by elemental analysis .

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

4-methyl-1-N-phenylbenzene-1,2-diamine |

InChI |

InChI=1S/C13H14N2/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |

InChI Key |

YHPMCWIJUOOCOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The chemical and physical properties of 4-Methyl-N1-phenylbenzene-1,2-diamine are influenced by its substituents. Below is a detailed comparison with structurally related benzene-1,2-diamine derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Electron-Donating vs. Withdrawing Substituents: The methyl group in this compound acts as an electron donor, enhancing nucleophilicity and reaction rates in condensations (e.g., quinoxaline synthesis). This contrasts with nitro-substituted analogs, where electron-withdrawing effects reduce reactivity and yields . In green synthesis protocols, methyl-substituted derivatives achieve >70% yields with aliphatic carbonyl substrates, while nitro-substituted counterparts yield <50% under identical conditions .

Solubility and Stability: Methyl and phenyl groups improve solubility in organic solvents (e.g., DMF, ethanol), whereas nitro and chloro derivatives exhibit poor solubility, complicating purification . Fluorinated diamines (e.g., 4-Fluorobenzene-1,2-diamine) display unique stability in polar aprotic solvents, making them suitable for high-temperature reactions .

Applications in Medicinal Chemistry: this compound is pivotal in synthesizing sphingosine 1-kinase inhibitors, where its methyl group optimizes binding affinity . N1,N2-Dimethyl derivatives show promise in corrosion inhibition due to strong adsorption on metal surfaces, a property less pronounced in the parent compound .

Synthetic Challenges :

- Nitro-substituted diamines often require harsh reducing agents (e.g., SnCl₂) for downstream reactions, increasing environmental and safety concerns .

- Steric hindrance in N1-methyl-nitro analogs limits their use in multi-step syntheses, as seen in failed attempts to prepare nitro-containing benzimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.